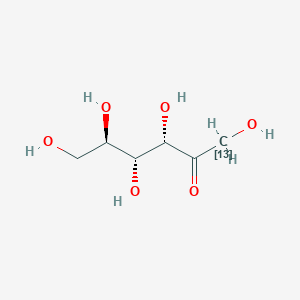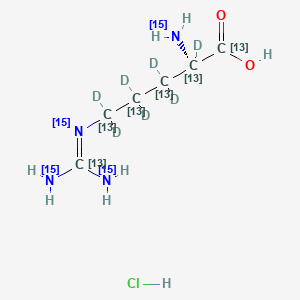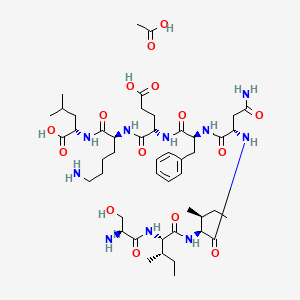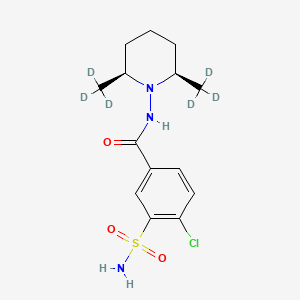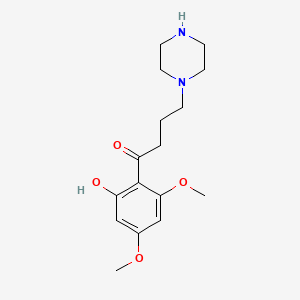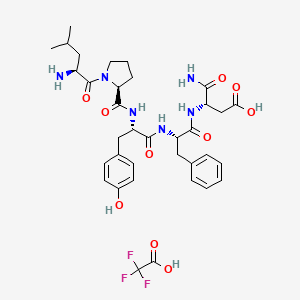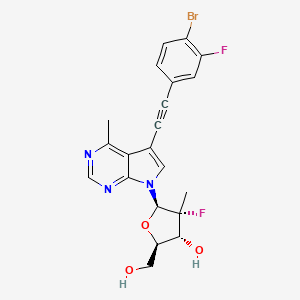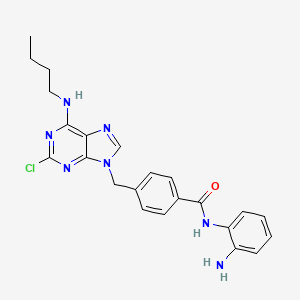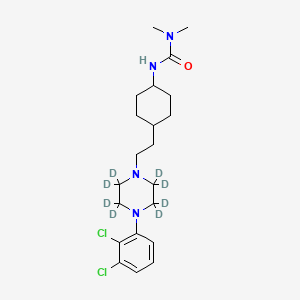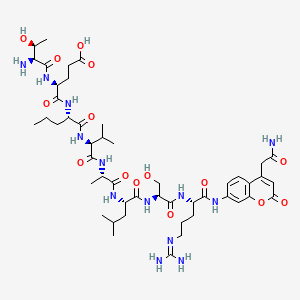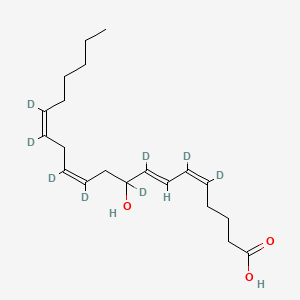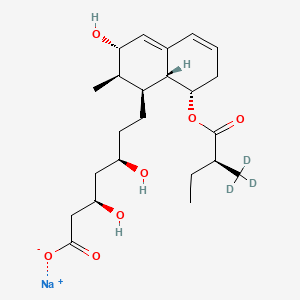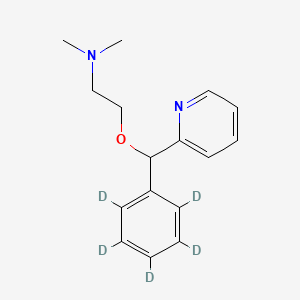
D-Jbd19 (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: D-Jbd19 (tfa) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The process typically uses trifluoroacetic acid (TFA) to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods: While specific industrial production methods for D-Jbd19 (tfa) are not detailed, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product .
化学反应分析
Types of Reactions: D-Jbd19 (tfa) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Reagents: Amino acids, coupling reagents (e.g., HBTU, HATU), trifluoroacetic acid (TFA), and protecting groups.
Conditions: Solid-phase synthesis conditions, including deprotection and cleavage steps using TFA.
Major Products: The major product of the synthesis is the D-Jbd19 (tfa) peptide itself, which is purified and characterized to ensure its integrity and activity .
科学研究应用
Chemistry: D-Jbd19 (tfa) is used as a model peptide in studies involving peptide synthesis and purification techniques .
Biology: In biological research, D-Jbd19 (tfa) is used to study neuroprotection mechanisms. It has been shown to protect neurons from excitotoxicity and ischemic damage .
Medicine: D-Jbd19 (tfa) has potential therapeutic applications in treating neurodegenerative diseases and conditions involving neuronal damage, such as stroke .
Industry: While its primary use is in research, D-Jbd19 (tfa) could be explored for industrial applications in the development of neuroprotective agents .
作用机制
D-Jbd19 (tfa) exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in stress responses and apoptosis. By inhibiting JNK, D-Jbd19 (tfa) prevents neuronal cell death and reduces inflammation .
相似化合物的比较
D-JNKI1: Another JNK inhibitor peptide with similar neuroprotective effects but requires a lower dosage compared to D-Jbd19 (tfa)
TAT-peptide-linked JNK inhibitors: These peptides also inhibit the JNK pathway and provide neuroprotection
Uniqueness: D-Jbd19 (tfa) is unique in its structure and the specific residues it contains, which contribute to its neuroprotective properties. It requires a higher dosage compared to D-JNKI1 but still offers significant protection against neuronal damage .
属性
分子式 |
C101H165F3N32O30 |
|---|---|
分子量 |
2364.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C99H164N32O28.C2HF3O2/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110;3-2(4,5)1(6)7/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+;/m0./s1 |
InChI 键 |
JTGXVRXOQOUVNS-ZNVSJXJYSA-N |
手性 SMILES |
C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


